N',N'-dimethyl-N-(2-pyridin-3-ylquinazolin-4-yl)ethane-1,2-diamine;hydrochloride
Overview
Description
N’,N’-dimethyl-N-(2-pyridin-3-ylquinazolin-4-yl)ethane-1,2-diamine;hydrochloride is a chemical compound with the molecular formula C18H20N4·HCl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-dimethyl-N-(2-pyridin-3-ylquinazolin-4-yl)ethane-1,2-diamine;hydrochloride typically involves the following steps:
Formation of the Quinazoline Ring: The quinazoline ring is synthesized through a cyclization reaction involving an appropriate precursor, such as 2-aminobenzonitrile, with a suitable reagent like formamide.
Pyridine Ring Introduction: The pyridine ring is introduced via a coupling reaction with a pyridine derivative, such as 2-bromopyridine, using a palladium-catalyzed cross-coupling reaction.
Dimethylation: The final step involves the dimethylation of the ethane-1,2-diamine moiety using a methylating agent like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’,N’-dimethyl-N-(2-pyridin-3-ylquinazolin-4-yl)ethane-1,2-diamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or quinazoline rings using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxides or quinazoline derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine or quinazoline derivatives.
Scientific Research Applications
N’,N’-dimethyl-N-(2-pyridin-3-ylquinazolin-4-yl)ethane-1,2-diamine;hydrochloride has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N’,N’-dimethyl-N-(2-pyridin-3-ylquinazolin-4-yl)ethane-1,2-diamine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-N’-pyridin-2-ylmethyl-ethane-1,2-diamine: Similar structure but lacks the quinazoline ring.
N,N-dimethyl-N’-(2-phenylquinolin-4-yl)-ethane-1,2-diamine: Contains a quinoline ring instead of a quinazoline ring.
N,N-dimethyl-N’-(2-thiophen-2-ylquinolin-4-yl)-ethane-1,2-diamine: Contains a thiophene ring instead of a pyridine ring.
Uniqueness
N’,N’-dimethyl-N-(2-pyridin-3-ylquinazolin-4-yl)ethane-1,2-diamine;hydrochloride is unique due to its specific combination of a quinazoline ring fused with a pyridine ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various scientific research applications.
Properties
IUPAC Name |
N',N'-dimethyl-N-(2-pyridin-3-ylquinazolin-4-yl)ethane-1,2-diamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5.ClH/c1-22(2)11-10-19-17-14-7-3-4-8-15(14)20-16(21-17)13-6-5-9-18-12-13;/h3-9,12H,10-11H2,1-2H3,(H,19,20,21);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFDZQNRCHQNBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=NC(=NC2=CC=CC=C21)C3=CN=CC=C3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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